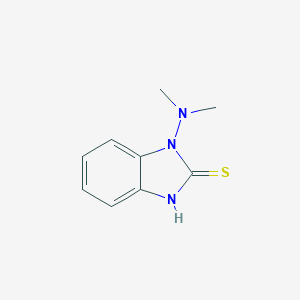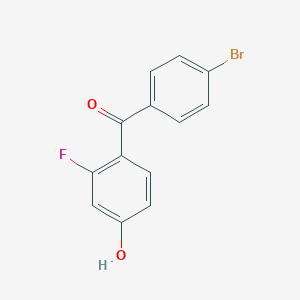
(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone
Übersicht
Beschreibung
“(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO2 . It is a solid substance and is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone” consists of a bromophenyl group, a fluoro-hydroxyphenyl group, and a methanone group . The molecular weight of this compound is 295.10 g/mol .Physical And Chemical Properties Analysis
“(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone” is a solid substance . It has a molecular weight of 295.10 g/mol . The boiling point of this compound is predicted to be 441.8ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Compounds similar to (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone have been synthesized and their structures determined using X-ray crystallography. They serve as fundamental research into the formation and properties of such organic compounds (Kuang Xin-mou, 2009).
Antioxidant Properties : Derivatives of similar bromophenols have been synthesized and evaluated for their antioxidant properties. These compounds, due to their phenolic structures, often exhibit radical scavenging activities and are potential candidates for antioxidant applications (Yasin Çetinkaya et al., 2012).
In vitro Cytotoxicity Testing : Some derivatives have been synthesized and tested for their cytotoxicity on various human cancer cell lines. These studies are crucial for drug discovery and understanding the potential therapeutic applications of these compounds (Nguyễn Tiến Công et al., 2020).
Carbonic Anhydrase Inhibitory Properties : Studies have shown that certain bromophenol derivatives exhibit inhibitory effects on carbonic anhydrases. This is significant for developing treatments for conditions like glaucoma, epilepsy, and osteoporosis where carbonic anhydrase inhibitors are therapeutic agents (H. T. Balaydın et al., 2012).
Synthesis of Fluorinated Fluorophores : Research into the synthesis of fluorinated derivatives of various organic compounds, including those similar to (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone, indicates potential applications in creating novel fluorophores with enhanced photostability and spectroscopic properties (Zachary R. Woydziak et al., 2012).
Antimicrobial Evaluation : Certain derivatives of bromophenyl methanones have been prepared and evaluated for their antimicrobial activity. This includes potential efficacy against bacterial and fungal strains, suggesting a route for developing new antimicrobial agents (B. Reddy et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2-fluoro-4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(16)7-12(11)15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOUBIJDOMWKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472515 | |
| Record name | (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone | |
CAS RN |
161581-99-3 | |
| Record name | (4-Bromophenyl)(2-fluoro-4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



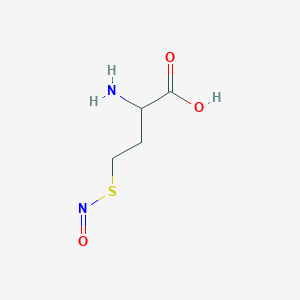
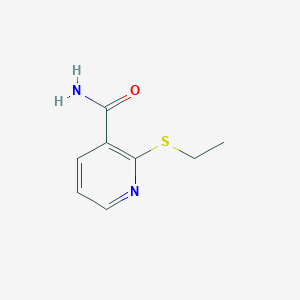
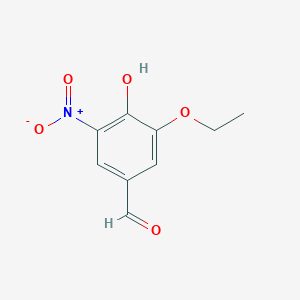
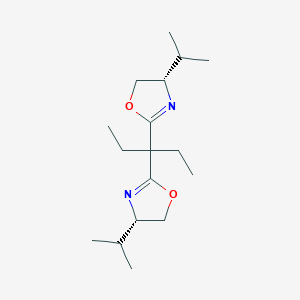

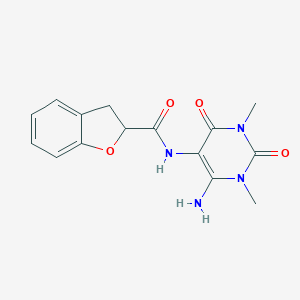

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
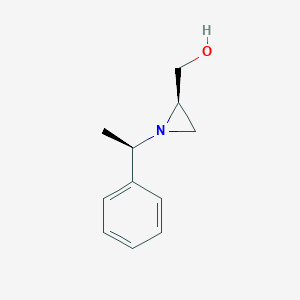
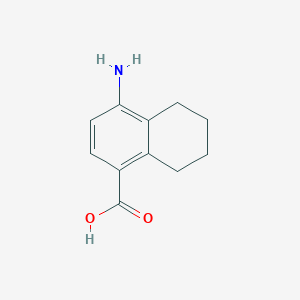
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

